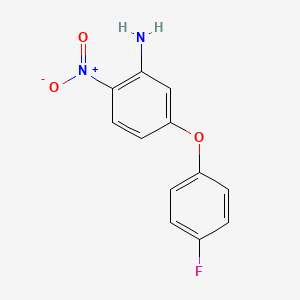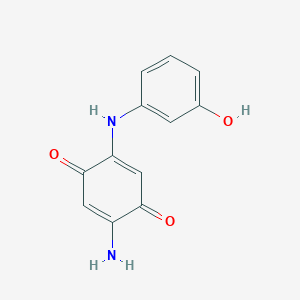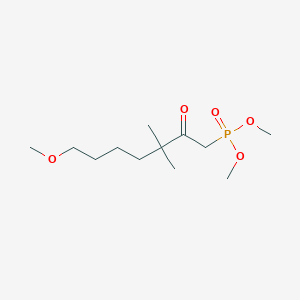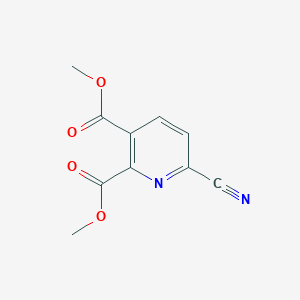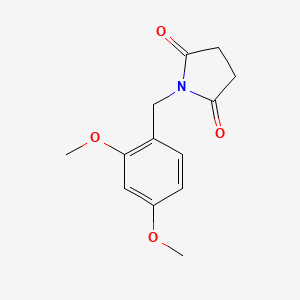
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione
描述
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione is an organic compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 2,4-dimethoxy-benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .
科学研究应用
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione has several scientific research applications:
作用机制
The mechanism of action of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione.
2,4-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzyl moiety but differs in its functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of the pyrrolidine-2,5-dione ring and the 2,4-dimethoxy-benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
1-[(2,4-dimethoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-9(11(7-10)18-2)8-14-12(15)5-6-13(14)16/h3-4,7H,5-6,8H2,1-2H3 |
InChI 键 |
LLBQJKXYBGTMFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CN2C(=O)CCC2=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

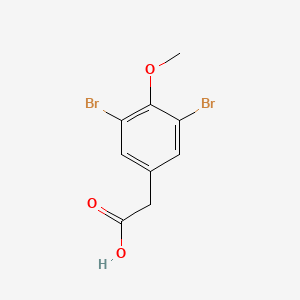
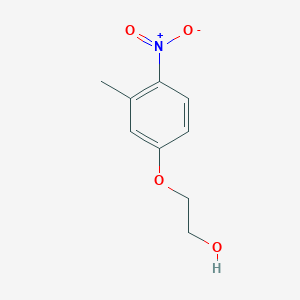
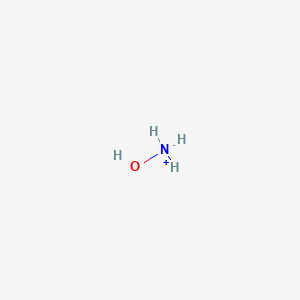
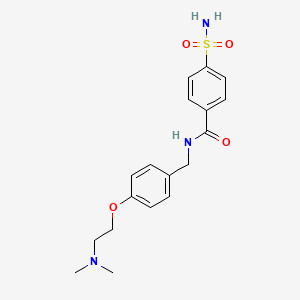
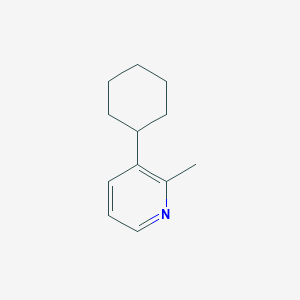
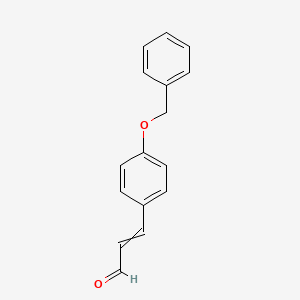
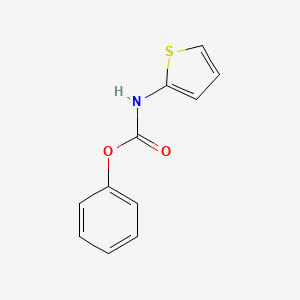
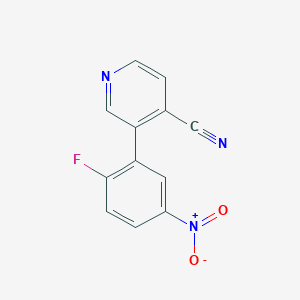
![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)
